molecular formula C₁₉H₂₁NO₁₂ B1139999 2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester CAS No. 55274-44-7

2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester

Cat. No.: B1139999
CAS No.: 55274-44-7
M. Wt: 455.37
Attention: For research use only. Not for human or veterinary use.
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Description

2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester is a compound with significant importance in the biomedical sector. It is a derivative of glucuronic acid and is often used in the study of drug metabolism pathways, pharmacokinetics, and pharmacodynamics. The compound’s molecular formula is C19H21NO12, and it has a molecular weight of 455.37 g/mol.

Preparation Methods

The synthesis of 2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester typically involves the glycosylation of glucuronic acid derivatives. One common method includes the use of methyl 2,3,4-tri-O-acetyl-D-glucopyranosyluronate bromide as a glycosyl donor, with zinc bromide acting as a catalyst . The reaction conditions often require a cleanroom environment to ensure the purity and quality of the final product.

Chemical Reactions Analysis

2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride.

    Substitution: Common reagents for substitution reactions include halides and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:

    Drug Development: It plays a crucial role in exploring drug reactions and developing new pharmaceuticals targeting various ailments.

    Pharmacokinetics and Pharmacodynamics: Researchers use it to study the absorption, distribution, metabolism, and excretion of drugs.

    Biomedical Research: It is instrumental in understanding the metabolic pathways and mechanisms of action of different drugs.

Mechanism of Action

The mechanism of action of 2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester involves its interaction with specific enzymes and receptors in the body. It is metabolized by glucuronidases, which cleave the glucuronic acid moiety, leading to the release of the active drug or metabolite. This process is crucial for the compound’s pharmacological effects and its role in drug metabolism pathways.

Comparison with Similar Compounds

2-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester can be compared with other similar compounds, such as:

    4-Nitrophenyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester: This compound is also used in pharmaceutical research and drug development, particularly for studying drug-resistant cancers and inflammatory disorders.

    Methyl (2-nitrophenyl 2,3,4-tri-O-acetyl-b-D-glucopyranosid)uronate: Another derivative with similar applications in drug metabolism studies.

The uniqueness of this compound lies in its specific chemical configuration, which makes it indispensable for certain biomedical research applications.

Properties

IUPAC Name

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO12/c1-9(21)28-14-15(29-10(2)22)17(30-11(3)23)19(32-16(14)18(24)27-4)31-13-8-6-5-7-12(13)20(25)26/h5-8,14-17,19H,1-4H3/t14-,15-,16-,17+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOASCJVNQFYNH-YTGMWSOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-])C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC=CC=C2[N+](=O)[O-])C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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